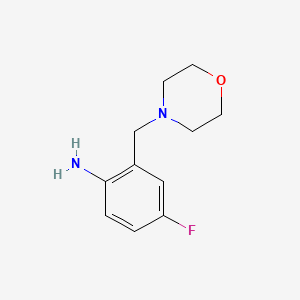

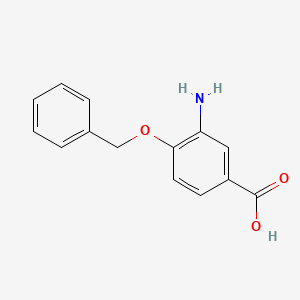

4-氟-2-(4-吗啉基甲基)苯胺

描述

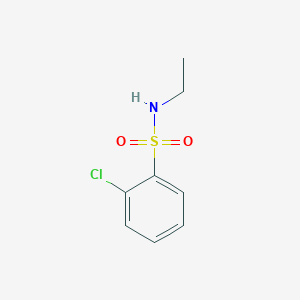

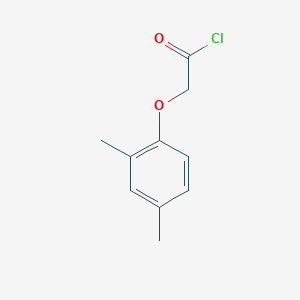

The compound 4-Fluoro-2-(4-morpholinylmethyl)aniline is a fluorinated aniline derivative that is of interest due to its potential biological activity and its role as a building block in various chemical syntheses. The presence of the morpholine ring and the fluorine atom suggests that this compound could exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related fluorinated morpholine compounds has been reported in several studies. For instance, a method for synthesizing a morpholinosulfonyl compound with potential hepatitis B inhibitory activity was developed, which involved crystallization from acetonitrile and single crystal X-ray analysis . Another study reported the synthesis of fluorescent alkaline earth complexes with morpholine analogues, indicating the versatility of morpholine derivatives in forming complexes . Additionally, the synthesis of N-fluoroalkylated morpholino nucleosides analogs has been achieved through oxidative ring cleavage and cyclization reactions . These studies demonstrate the synthetic accessibility of fluorinated morpholine compounds, which could be applied to the synthesis of 4-Fluoro-2-(4-morpholinylmethyl)aniline.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. Single crystal X-ray diffraction studies have been used to determine the crystal structure of a morpholine derivative, revealing its existence in a monoclinic system . Similarly, another morpholine compound's structure was confirmed by single crystal X-ray diffraction, providing detailed lattice parameters . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of morpholine derivatives with various nucleophilic and electrophilic reagents has been explored. For example, reactions of a tris(fluorosulfonyl)benzene compound with morpholine resulted in the formation of sulfonyl derivatives . Additionally, the palladium-catalyzed arylation of fluoroalkylamines has been reported, which is relevant to the synthesis of fluoroaniline compounds . These studies highlight the chemical versatility of morpholine and fluoroaniline derivatives in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's polarity, reactivity, and stability. For instance, the palladium-catalyzed arylation of fluoroalkylamines required the use of a weaker base to avoid decomposition of the fluoroalkylaniline products . The fluorescent properties of morpholine complexes with alkaline earth metals have also been studied, showing that complexation enhances fluorescence . These properties are important for the potential application of these compounds in medicinal chemistry and materials science.

科学研究应用

合成和抗菌活性

- 类利奈唑胺分子的合成:探索了由与 4-氟-2-(4-吗啉基甲基)苯胺相关的衍生物合成的化合物的抗菌活性,例如 3-氟-4-(吗啉-4-基)苯胺。这些化合物显示出有希望的抗结核活性 (Başoğlu 等,2012)。

化学反应和催化

- 芳香亲核取代反应的催化:研究了 4-氟-2-(4-吗啉基甲基)苯胺衍生物在催化芳香亲核取代反应中的作用。这些反应对于合成各种有机化合物和药物至关重要 (Hirst & Onyido, 1984)。

材料科学和纳米技术

- 金负载氧化铝纳米线催化剂:研究用于加氢反应的氧化铝纳米线中负载的 Au 纳米颗粒,包括使用与 4-氟-2-(4-吗啉基甲基)苯胺密切相关的 4-(2-氟-4-硝基苯基)-吗啉。这些研究对于药物应用具有重要意义 (Shanmugaraj 等,2020)。

量子和分子设计研究

- c-Met 激酶抑制剂的对接和 QSAR 研究:对包括 4-(4-氨基-2-氟苯氧基)-2-吡啶基胺(类似于 4-氟-2-(4-吗啉基甲基)苯胺)在内的衍生物进行了详细研究,以了解它们作为 c-Met 激酶抑制剂的潜力。这些研究对于开发新的药物至关重要 (Caballero 等,2011)。

生物活性研究

- 抗菌和抗氧化活性:合成了与 4-氟-2-(4-吗啉基甲基)苯胺在结构上相似的分子的合成和生物活性,例如 4-{2-[5-(4-氟苯基)-[1,3,4]恶二唑-2-基硫代基]-乙基}-吗啉,研究了它们的潜在抗菌和抗氧化特性 (S.V 等,2019)。

属性

IUPAC Name |

4-fluoro-2-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUMUXUMJDPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(4-morpholinylmethyl)aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)